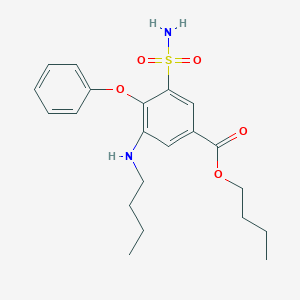

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate

Description

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (CAS 32643-00-8) is a benzoate ester derivative with the molecular formula C₂₁H₂₈N₂O₅S and a molecular weight of 420.52 g/mol . It is structurally characterized by a phenoxy group at position 4, a butylamino substituent at position 5, and an aminosulphonyl moiety at position 3, all attached to a benzoic acid backbone esterified with a butyl group. This compound is primarily recognized as Bumetanide Butyl Ester, a key impurity or metabolite of the loop diuretic drug bumetanide . Its high lipophilicity (LogP = 4.72) suggests enhanced membrane permeability compared to its parent acid form . Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column, are validated for its separation and quantification in pharmaceutical matrices .

Properties

IUPAC Name |

butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-3-5-12-23-18-14-16(21(24)27-13-6-4-2)15-19(29(22,25)26)20(18)28-17-10-8-7-9-11-17/h7-11,14-15,23H,3-6,12-13H2,1-2H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBXAOXPLXHBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C(=CC(=C1)C(=O)OCCCC)S(=O)(=O)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30186326 | |

| Record name | Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32643-00-8 | |

| Record name | Butyl 3-(aminosulfonyl)-5-(butylamino)-4-phenoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32643-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF-1760 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032643008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30186326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PF-1760 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBS61YGN42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Butyl 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoate, also known as Bumetanide Butyl Ester, primarily targets the sodium-potassium ATPase pump in the renal system. This pump plays a crucial role in maintaining the balance of sodium and potassium ions in the body, which is essential for various physiological processes including nerve impulse transmission and muscle contraction.

Mode of Action

Bumetanide Butyl Ester interferes with the function of the sodium-potassium ATPase pump. It inhibits the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule. This interaction with its targets leads to changes in the ion balance in the body, particularly affecting the balance of sodium and potassium ions.

Biochemical Pathways

The action of Bumetanide Butyl Ester affects the renal cAMP pathway . By interfering with renal cAMP and inhibiting the sodium-potassium ATPase pump, it alters the electrolyte transfer in the proximal tubule. This can have downstream effects on various biochemical pathways, particularly those involved in ion transport and fluid balance.

Pharmacokinetics

Bumetanide Butyl Ester is a potent diuretic. It has more predictable pharmacokinetic properties and clinical effect compared to other diuretics like furosemide. In patients with normal renal function, Bumetanide Butyl Ester is 40 times more effective than furosemide. Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of Bumetanide Butyl Ester’s action is a diuretic effect, leading to increased urine production. This is due to its inhibition of sodium and chloride reabsorption in the kidneys. This can help reduce fluid accumulation in the body, making it useful in the treatment of conditions like edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome.

Biological Activity

Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate (CAS Number: 32643-00-8) is a synthetic compound related to the diuretic drug Bumetanide, primarily recognized for its biological activity as a loop diuretic. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C21H28N2O5S

- Molecular Weight : 420.52 g/mol

- Structure : The compound contains a sulfonamide group, an amine, and a phenoxy group, contributing to its biological activity.

This compound acts primarily as a Na⁺-K⁺-Cl⁻ cotransporter (NKCC) blocker , similar to Bumetanide. This mechanism is crucial for its diuretic effects, leading to increased renal excretion of sodium and chloride ions. The compound selectively inhibits the NKCC1 and NKCC2 isoforms, which are essential for ion transport in renal tubules.

Inhibition Potency

The inhibition constants (IC50) for NKCC1A and NKCC2A are reported as follows:

Pharmacological Effects

- Diuretic Activity :

-

Neuroprotective Effects :

- Research suggests that the compound may also exhibit neuroprotective properties by reducing edema formation in brain tissues during ischemic events. In studies involving rats, administration of the compound resulted in a decrease in infarct size and improved diffusion coefficients in brain imaging .

Study 1: Diuretic Efficacy

In a controlled study involving the administration of this compound to rats, researchers observed:

- A dose-dependent increase in urine output.

- Significant reductions in blood pressure levels compared to control groups.

Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of the compound during induced ischemia:

- Rats treated with the compound showed a reduction in brain edema by approximately 40% compared to untreated controls.

- MRI scans indicated reduced infarct volumes, suggesting potential applications in stroke management .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Mechanism of Action | IC50 (μM) NKCC1A | IC50 (μM) NKCC2A |

|---|---|---|---|---|

| This compound | 420.52 | NKCC1 and NKCC2 inhibitor | 0.68 | 4.0 |

| Bumetanide | 364.47 | NKCC1 and NKCC2 inhibitor | 0.05 | 0.54 |

| Sodium 3-(aminosulphonyl)-5-(butylamino)-4-phenoxybenzoate | 386.40 | NKCC blocker | N/A | N/A |

Scientific Research Applications

Medicinal Applications

Pharmacological Properties

This compound is recognized for its potential therapeutic effects, particularly as an analog of Bumetanide, a loop diuretic. Research indicates that it may influence conditions involving the Na⁺K⁺Cl⁻ co-transporter and GABAA receptors, which are implicated in various disorders such as:

- Neurological Disorders : Conditions like Alzheimer's disease, schizophrenia, and epilepsy.

- Psychiatric Disorders : Anxiety disorders, depression, and bipolar disorder.

- Pain Management : Neuropathic pain, inflammatory pain, and other nociceptive conditions.

The versatility of Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate makes it a candidate for further development in treating these conditions .

Analytical Applications

Chromatographic Techniques

The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse phase HPLC method has been developed that utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. This method is scalable and suitable for isolating impurities during preparative separation processes. It is also compatible with mass spectrometry applications .

Synthesis and Derivatives

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions that can yield various derivatives with distinct biological activities. The production methods are optimized for high yield and purity, often employing advanced techniques like three-dimensional templating .

Case Study 1: Treatment of Neuropathic Pain

Research published in clinical trials has shown that compounds similar to this compound effectively manage neuropathic pain by modulating sodium-potassium-chloride co-transporter activity. These findings suggest that the compound could be beneficial in developing new analgesics .

Case Study 2: Cognitive Function Improvement

Another study explored the effects of Bumetanide analogs on cognitive impairments associated with neuropsychiatric disorders. The results indicated that these compounds could enhance cognitive function, supporting their application in treating conditions like ADHD and autism spectrum disorders .

Comparison with Similar Compounds

Key Observations:

- Butyl Ester vs. Carboxylic Acid (PF 1578): The esterification of the carboxylic acid group in PF 1578 (desbutylbumetanide) increases molecular weight by ~112 g/mol and LogP by ~2–3 units, significantly altering solubility and bioavailability. This modification is typical in prodrug design to enhance absorption .

- Comparison with Bumetanide: Bumetanide retains the carboxylic acid group but substitutes the amino group at position 3 with a butylamino chain. This structural difference underpins its pharmacological activity as a diuretic, whereas the butyl ester variant is likely inactive unless hydrolyzed in vivo .

Analytical Behavior

- HPLC Retention: this compound exhibits longer retention times under reverse-phase HPLC conditions compared to PF 1578 due to its higher lipophilicity .

- Stability: The ester form is stable under neutral and acidic conditions but may hydrolyze in alkaline environments or in the presence of esterases, regenerating PF 1578 .

Q & A

Basic: What are the key considerations for designing a synthetic route for Butyl 3-aminosulphonyl-5-butylamino-4-phenoxybenzoate?

Methodological Answer:

The synthesis of this compound requires sequential functionalization of the benzoate core. Key steps include:

- Sulfonamide introduction : Optimize reaction conditions (e.g., solvent polarity, temperature) for sulfonylation at the 3-position.

- Butylamino substitution : Use nucleophilic aromatic substitution (SNAr) at the 5-position, ensuring compatibility with the phenoxy group at the 4-position.

- Esterification : Select a butylating agent (e.g., butyl chloride) under anhydrous conditions to avoid hydrolysis.

Reference predictive tools like REAXYS or BKMS_METABOLIC for retrosynthetic analysis to prioritize intermediates with high stability and reactivity .

Basic: How can researchers characterize the solubility and stability of this compound under varying pH conditions?

Methodological Answer:

- Solubility profiling : Conduct shake-flask experiments in buffered solutions (pH 1–12) with HPLC quantification.

- Stability assessment : Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS to track degradation products.

- pKa determination : Perform potentiometric titration or UV-spectroscopic analysis to identify ionization states affecting solubility .

Advanced: How can computational quantum chemistry optimize the reaction pathway for introducing the butylamino group?

Methodological Answer:

- Reaction path search : Apply density functional theory (DFT) to model transition states and identify energy barriers for SNAr mechanisms.

- Solvent effects : Use COSMO-RS simulations to predict solvent interactions that stabilize intermediates.

- Experimental validation : Narrow down optimal conditions (e.g., DMF vs. THF, 80–120°C) based on computational predictions, reducing trial-and-error experimentation by ~60% .

Advanced: What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer:

- Meta-analysis : Compare datasets using standardized assays (e.g., IC50 values in enzyme inhibition studies) to control for variability.

- Structural validation : Confirm compound purity via NMR (e.g., ¹H, ¹³C) and X-ray crystallography to rule out impurities affecting bioactivity.

- Mechanistic studies : Use molecular docking to correlate structural variations (e.g., substituent positioning) with activity discrepancies .

Basic: What analytical techniques are critical for confirming the regioselectivity of sulfonylation in this compound?

Methodological Answer:

- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to distinguish sulfonamide (3-position) from butylamino (5-position) groups.

- Isotopic labeling : Introduce ¹⁵N or deuterium at reactive sites to track substitution patterns.

- X-ray diffraction : Resolve spatial arrangement of functional groups to confirm regiochemistry .

Advanced: How can membrane separation technologies improve the purification of this compound?

Methodological Answer:

- Nanofiltration : Use membranes with MWCO ~500 Da to retain unreacted intermediates while allowing smaller impurities (e.g., salts) to pass.

- Solvent-resistant membranes : Optimize transmembrane pressure and solvent composition (e.g., acetonitrile/water mixtures) to prevent membrane swelling.

- Scale-up considerations : Balance flux rates and selectivity using computational fluid dynamics (CFD) models to minimize yield loss during industrial translation .

Advanced: What reactor designs enhance the scalability of multi-step syntheses involving this compound?

Methodological Answer:

- Continuous flow systems : Integrate microreactors for sulfonylation and tubular reactors for butylation to improve heat/mass transfer.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate conversions.

- Safety protocols : Design pressure-tolerant reactors for exothermic steps (e.g., sulfonylation) to mitigate thermal runaway risks .

Basic: How do researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold diversification : Synthesize analogs with variations in the butylamino chain length or phenoxy substituents.

- Bioassay panels : Test against target enzymes (e.g., kinases, proteases) using fluorescence polarization or SPR (Surface Plasmon Resonance).

- Data clustering : Apply multivariate analysis (e.g., PCA) to identify structural motifs correlating with potency .

Advanced: What role do isotopic labeling studies play in elucidating the metabolic fate of this compound?

Methodological Answer:

- ¹³C/²H labeling : Track metabolic pathways in vitro (e.g., liver microsomes) via LC-HRMS to identify hydroxylation or sulfonamide cleavage.

- Kinetic isotope effects (KIE) : Compare degradation rates of labeled vs. unlabeled compounds to pinpoint rate-limiting steps.

- Cross-validation : Align experimental data with in silico metabolic predictions from PISTACHIO databases .

Advanced: How can machine learning address challenges in optimizing reaction conditions for large-scale synthesis?

Methodological Answer:

- Dataset curation : Compile historical reaction data (yields, solvents, catalysts) into training sets.

- Feature engineering : Prioritize variables like solvent polarity, temperature, and catalyst loading for predictive models.

- Active learning loops : Refine models iteratively by incorporating new experimental results, achieving >90% accuracy in condition prediction after 5–10 cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.